Cas no 5543-33-9 ((3-Phenyl-1,2,4-oxadiazol-5-yl)methanol)

(3-Phenyl-1,2,4-oxadiazol-5-yl)methanol is a heterocyclic compound featuring a phenyl-substituted 1,2,4-oxadiazole core with a hydroxymethyl functional group at the 5-position. This structure imparts versatility in synthetic applications, particularly as a building block for pharmaceuticals, agrochemicals, and materials science. The oxadiazole ring contributes to stability and bioactivity, while the hydroxymethyl group offers a reactive site for further derivatization, such as esterification or etherification. Its well-defined reactivity profile makes it valuable in medicinal chemistry for designing enzyme inhibitors or bioactive scaffolds. The compound’s purity and consistent performance are critical for reproducible results in research and industrial applications. Proper handling under inert conditions is recommended due to potential sensitivity.
(3-Phenyl-1,2,4-oxadiazol-5-yl)methanol structure
5543-33-9 structure
Product Name:(3-Phenyl-1,2,4-oxadiazol-5-yl)methanol
CAS No:5543-33-9
MF:C9H8N2O2
MW:176.172021865845
MDL:MFCD00512789
CID:860094
PubChem ID:12569958
Update Time:2025-05-26

(3-Phenyl-1,2,4-oxadiazol-5-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • (3-Phenyl-1,2,4-oxadiazol-5-yl)methanol
    • (3-phenyl-1,2,4-oxadiazol-5-yl)methanol(SALTDATA: FREE)
    • 3-Phenyl-5-hydroxymethyl-<1,2,4>oxadiazol
    • 5-Hydroxymethyl-3-phenyl-1,2,4-oxadiazol
    • 5-hydroxymethyl-3-phenyl-1,2,4-oxadiazole
    • STK503542
    • AS-64181
    • Z431953126
    • ALBB-005677
    • W11077
    • MFCD00512789
    • 5543-33-9
    • AKOS005171505
    • CHEMBL4787468
    • DTXSID90502907
    • CS-0039062
    • BDBM50554495
    • SCHEMBL17595755
    • EN300-62629
    • MDL: MFCD00512789
    • Inchi: 1S/C9H8N2O2/c12-6-8-10-9(11-13-8)7-4-2-1-3-5-7/h1-5,12H,6H2
    • InChI Key: NOIRXFZFSPXHIM-UHFFFAOYSA-N
    • SMILES: O1C(CO)=NC(C2C=CC=CC=2)=N1

Computed Properties

  • Exact Mass: 176.05900
  • Monoisotopic Mass: 176.058577502g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 59.2Ų

Experimental Properties

  • Density: 1.279
  • Boiling Point: 343.599°C at 760 mmHg
  • Flash Point: 161.603°C
  • Refractive Index: 1.579
  • PSA: 59.15000
  • LogP: 1.22890

(3-Phenyl-1,2,4-oxadiazol-5-yl)methanol Security Information

  • HazardClass:IRRITANT

(3-Phenyl-1,2,4-oxadiazol-5-yl)methanol Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(3-Phenyl-1,2,4-oxadiazol-5-yl)methanol Pricemore >>

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(3-Phenyl-1,2,4-oxadiazol-5-yl)methanol Suppliers

Amadis Chemical Company Limited
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(CAS:5543-33-9)(3-Phenyl-1,2,4-oxadiazol-5-yl)methanol
Order Number:A1164843
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 00:23
Price ($):327.0
Email:sales@amadischem.com

(3-Phenyl-1,2,4-oxadiazol-5-yl)methanol Related Literature

Additional information on (3-Phenyl-1,2,4-oxadiazol-5-yl)methanol

Recent Advances in the Study of (3-Phenyl-1,2,4-oxadiazol-5-yl)methanol (CAS: 5543-33-9) and Its Applications in Chemical Biology and Medicine

The compound (3-Phenyl-1,2,4-oxadiazol-5-yl)methanol (CAS: 5543-33-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activities, and potential therapeutic applications. The information presented here is derived from recent peer-reviewed publications and industry reports, ensuring the accuracy and relevance of the content.

Recent studies have highlighted the synthetic versatility of (3-Phenyl-1,2,4-oxadiazol-5-yl)methanol, which serves as a key intermediate in the preparation of various biologically active molecules. The oxadiazole ring, a prominent feature of this compound, is known for its stability and ability to participate in hydrogen bonding, making it a valuable scaffold in medicinal chemistry. Researchers have developed optimized synthetic routes to produce this compound with high yield and purity, facilitating its use in further derivatization and biological evaluation.

In the context of biological activities, (3-Phenyl-1,2,4-oxadiazol-5-yl)methanol has demonstrated promising results in preliminary screenings for antimicrobial and anti-inflammatory properties. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent inhibitory effects against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest its potential as a lead compound for the development of novel antibiotics.

Furthermore, the compound's ability to modulate specific enzymatic pathways has been explored in the context of cancer therapy. Recent in vitro studies have shown that (3-Phenyl-1,2,4-oxadiazol-5-yl)methanol derivatives can selectively inhibit the activity of certain kinases involved in tumor proliferation. This selectivity, combined with low cytotoxicity toward normal cells, positions these derivatives as attractive candidates for further preclinical development.

Another area of interest is the application of (3-Phenyl-1,2,4-oxadiazol-5-yl)methanol in the design of fluorescent probes for biological imaging. The oxadiazole moiety's unique photophysical properties enable the development of probes with high sensitivity and specificity for detecting cellular processes. A recent study in ACS Chemical Biology demonstrated the successful use of such probes in visualizing reactive oxygen species (ROS) in live cells, providing valuable tools for studying oxidative stress-related diseases.

In conclusion, (3-Phenyl-1,2,4-oxadiazol-5-yl)methanol (CAS: 5543-33-9) represents a multifaceted compound with significant potential in chemical biology and medicine. Its synthetic accessibility, diverse biological activities, and applicability in imaging technologies make it a valuable asset for researchers in these fields. Future studies should focus on optimizing its derivatives for enhanced efficacy and selectivity, as well as exploring its mechanisms of action in greater detail. The continued investigation of this compound is expected to yield novel therapeutic agents and diagnostic tools, contributing to advancements in healthcare and biomedical research.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:5543-33-9)(3-Phenyl-1,2,4-oxadiazol-5-yl)methanol
A1164843
Purity:99%
Quantity:5g
Price ($):327.0
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